(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone
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Description
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone is a useful research compound. Its molecular formula is C25H25FN2O2S and its molecular weight is 436.55. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
The research highlights the significance of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone and similar compounds in molecular structure analysis. One study focused on the synthesis, crystal structure, and density functional theory (DFT) study of closely related compounds. These compounds, acting as boric acid ester intermediates with benzene rings, were obtained through a three-step substitution reaction. Their structures were confirmed using various spectroscopic methods and single crystal X-ray diffraction. DFT was employed to calculate the molecular structures, and the molecular electrostatic potential and frontier molecular orbitals were investigated, revealing certain physicochemical properties of the compounds (Huang et al., 2021).
Medicinal Chemistry and Biological Applications
The compound and structurally similar molecules have been the subject of extensive research in medicinal chemistry and biological sciences. For instance, a study synthesized a compound from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated it for antiproliferative activity. The structure was characterized using IR, 1H NMR, LC-MS spectra, and finally, X-ray diffraction studies. The molecular structure was found to be stabilized by inter and intra-molecular hydrogen bonds, which are crucial for the molecule's stability. Hirshfeld surface analysis was utilized to analyze intermolecular interactions present in the solid state of the crystal (Prasad et al., 2018).
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[3-(4-fluorophenoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O2S/c26-20-4-6-22(7-5-20)30-23-3-1-2-18(16-23)25(29)27-12-8-21(9-13-27)28-14-10-24-19(17-28)11-15-31-24/h1-7,11,15-16,21H,8-10,12-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKNIXJHPNZHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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